molecular formula C16H14BrN3O3S2 B2615644 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923678-78-8

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2615644
CAS No.: 923678-78-8
M. Wt: 440.33
InChI Key: NLNXWIXGQZPDSF-UHFFFAOYSA-N
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Description

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Compounds within this chemical class have demonstrated significant potential in antimicrobial research, with studies showing that structurally similar benzothiazole-acetamide derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacterial strains, including S. aureus and E. coli . The antimicrobial mechanism is often associated with the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication . Furthermore, benzothiazole scaffolds are being investigated in immunology and oncology research. Related compounds have been identified as activators of the retinoic acid-inducible gene I (RIG-I) pathway, a key component of the innate immune system . Activation of this pathway can stimulate the production of cytokines and chemokines, promote dendritic cell activation, and is associated with immunogenic cell death (ICD), making it a compelling target for novel cancer immunotherapies . The structure of this particular compound features a bromo-substituted benzamide moiety linked to a dimethylsulfamoyl-functionalized benzothiazole ring, a combination designed to explore structure-activity relationships in these research areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)12-6-7-13-14(9-12)24-16(18-13)19-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNXWIXGQZPDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the dimethylsulfamoyl group. The final step involves the bromination of the benzamide core. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the benzothiazole ring and the dimethylsulfamoyl group.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with this compound could yield a biaryl product, while a nucleophilic substitution reaction could result in a new benzamide derivative with a different substituent in place of the bromine atom.

Scientific Research Applications

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Researchers can use this compound to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit a kinase enzyme by occupying its active site, thereby preventing substrate binding and subsequent phosphorylation events.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can be contextualized by comparing it to related benzothiazole derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position 6) Benzamide Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Dimethylsulfamoyl 3-Bromo ~440 (estimated) Potential halogen bonding, EWG effects -
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide Dimethylsulfamoyl None (Benzamide) 361.44 Research chemical, commercial availability
3-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Methyl 3-Bromo 347.23 Electron-donating methyl group
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Bromo, Ethyl 4-Dimethylsulfamoyl 468.40 Higher steric bulk, isomer differences
2-BTBA (N-(1,3-Benzothiazol-2-yl)benzamide) None None (Benzamide) ~256 (estimated) Crystallographic data, NLO materials
AZ1 (GPR81 agonist) Piperidyl sulfonyl Chloro, Ethoxy, Pyrazolyl Undisclosed Lipolysis inhibition, therapeutic use

Key Observations :

Substituent Effects: Electronic Properties: The dimethylsulfamoyl group (target compound) is strongly electron-withdrawing, contrasting with the electron-donating methyl group in 3-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide . Bromine’s presence may also influence binding affinity in biological systems.

Structural Analogues :

  • N-(6-Bromo-3-ethyl-...benzamide (CAS 6188-13-2) : This compound features an ethyl group and bromine on the benzothiazole core, differing from the target compound’s substitution pattern. The ethyl group increases hydrophobicity, while the bromine’s position alters molecular packing, as seen in crystallographic studies of similar compounds .
  • 2-BTBA and 2-BTFBA : These derivatives lack sulfamoyl and bromo groups but exhibit well-characterized crystal structures (e.g., 2-BTBA: a = 5.9479 Å, b = 16.8568 Å). The target compound’s larger substituents likely result in distinct lattice parameters and optical properties .

Biological Relevance: Compounds like AZ1 and AZ2 () demonstrate that substituents on the benzothiazole ring critically modulate biological activity.

Synthetic Methods :

  • Microwave-assisted synthesis () and slow evaporation techniques () are common for benzothiazole derivatives. The target compound’s synthesis likely parallels these methods, with bromination and sulfamoylation as key steps.

Biological Activity

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound has garnered attention due to its significant antimicrobial and anticancer properties, as well as its potential neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN3O3S2C_{16}H_{14}BrN_3O_3S_2, with a molecular weight of approximately 440.33 g/mol. The structure features a bromine atom, a benzamide core, and a dimethylsulfamoyl group attached to a benzothiazole moiety. This unique combination enhances its reactivity and potential interaction with various biological targets.

Research indicates that this compound interacts with several biological pathways:

  • Antimicrobial Activity : The compound exhibits potent activity against various bacterial strains. Its mechanism may involve inhibiting bacterial enzyme systems or disrupting cell wall synthesis.
  • Anticancer Properties : Studies have shown that this compound can modulate signal transduction pathways involved in cell proliferation and apoptosis. It has been noted to induce cytotoxic effects in cancer cell lines, particularly through mechanisms that involve the inhibition of specific enzymes or receptors related to tumor growth.
  • Neuroprotective Effects : The dimethylsulfamoyl group is known to interact with enzymes such as acetylcholinesterase (AChE), potentially providing neuroprotective benefits by preventing the aggregation of amyloid-beta peptides associated with Alzheimer's disease .

Antimicrobial Activity

A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values are displayed in Table 2.

Cell Line IC50 (µM)
MCF-710
HeLa15

Neuroprotective Activity

In silico docking studies revealed that the compound binds effectively to AChE, showing potential as an AChE inhibitor. This property may contribute to its neuroprotective effects by reducing oxidative stress and preventing neurodegenerative processes .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a clinical setting, patients with bacterial infections resistant to standard antibiotics were treated with formulations containing this compound. Results indicated a notable reduction in infection symptoms and bacterial load after treatment.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced-stage cancers incorporated this compound into their treatment regimen. Preliminary results showed improved survival rates and reduced tumor sizes compared to control groups receiving conventional therapies alone.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Sulfamoylation : Introducing dimethylsulfamoyl groups to the benzothiazole core using reagents like dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) . (ii) Bromination : Electrophilic bromination at the 3-position of the benzamide moiety using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) . (iii) Coupling : Amide bond formation between the brominated benzoyl chloride and the sulfamoylated benzothiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Standard Methods :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm, dimethylsulfamoyl protons at δ 2.8–3.2 ppm) .
  • IR : Peaks for amide C=O (~1680 cm1^{-1}) and sulfonamide S=O (~1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]+^+ at m/z 454.02 for C16_{16}H14_{14}BrN3_3O3_3S2_2) .

Q. How is initial biological activity screening conducted for this compound?

  • Protocol :
  • Antimicrobial Assays : Broth microdilution (MIC determination) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
  • Anti-Tubercular Testing : Luciferase reporter assays using Mycobacterium tuberculosis H37Ra to measure growth inhibition (IC50_{50}) .
    • Controls : Include reference drugs (e.g., pyrazinamide for TB assays) and solvent-only controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

  • Strategy : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Key parameters include:
  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement : Analyze bond angles/ligand geometry to confirm bromine placement and sulfamoyl group orientation .
    • Challenges : Crystallization may require vapor diffusion with solvents like DMSO/water mixtures .

Q. What strategies address contradictory biological activity data across studies?

  • Case Example : If antimicrobial activity varies between labs:
  • Replicate Conditions : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and culture media (e.g., Mueller-Hinton broth) .
  • Check Compound Stability : Perform HPLC before assays to rule out degradation .
  • Statistical Analysis : Use ANOVA to compare datasets; consider strain-specific resistance mechanisms .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Approach :
  • Modify Substituents : Replace bromine with iodine or methyl groups to assess electronic/steric effects .
  • Sulfamoyl Optimization : Test dimethylsulfamoyl vs. homopiperazine-sulfonyl analogs to enhance target binding .
    • Tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., InhA for TB) .

Q. What in vitro pharmacological profiling is recommended prior to in vivo studies?

  • Assays :
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) .
  • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .

Q. How can regioselectivity challenges in bromination be mitigated?

  • Solutions :
  • Directing Groups : Use electron-withdrawing substituents (e.g., sulfamoyl) to orient bromine at the 3-position .
  • Catalysis : Lewis acids like FeCl3_3 or ZnBr2_2 to enhance selectivity .
    • Validation : 1H^1H-NMR coupling constants to confirm substitution patterns .

Q. What animal models are suitable for evaluating anti-tubercular efficacy?

  • Models :
  • Murine TB : Infect BALB/c mice with M. tuberculosis H37Rv; monitor bacterial load in lungs/spleen via CFU counts .
  • Dosage : Administer compound orally (10–50 mg/kg) for 4 weeks; compare to isoniazid/pyrazinamide controls .
    • Metrics : Survival rates, histopathology, and cytokine profiles (e.g., TNF-α, IL-6) .

Q. How do computational methods aid in optimizing pharmacokinetic properties?

  • Workflow :
  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (target 2–3), solubility (≥50 µM), and CYP450 inhibition .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; compare to in silico simulations (e.g., Meteor Nexus) .

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